Mono(2-ethyl-5-oxohexyl)phthalate

Description

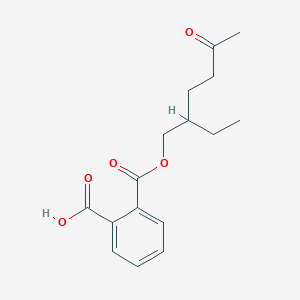

mono-(2-Ethyl-5-oxohexyl) phthalate, also known as me(O)HP or meohp CPD, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. mono-(2-Ethyl-5-oxohexyl) phthalate is considered to be a practically insoluble (in water) and relatively neutral molecule. mono-(2-Ethyl-5-oxohexyl) phthalate has been primarily detected in urine.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNFKHKKHNSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865994 | |

| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-98-0 | |

| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-OXOHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent secondary metabolite of the widely used plasticizer, Di(2-ethylhexyl)phthalate (DEHP).[1][2] As a member of the phthalate (B1215562) ester class of compounds, MEOHP has garnered significant attention in the scientific community due to its prevalence as a biomarker of DEHP exposure in humans and its potential biological activity.[3][4][5] This technical guide provides a comprehensive overview of MEOHP, including its chemical properties, metabolic fate, toxicological profile, and its interaction with cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are also presented, along with quantitative data and visual representations of key processes to support research and development activities.

Chemical and Physical Properties

MEOHP is a phthalic acid monoester.[6][7] It is formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxyl group of 2-ethyl-5-oxohexan-1-ol.[3][8]

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₀O₅ | [6] |

| Molecular Weight | 292.33 g/mol | [3][6][9] |

| CAS Number | 40321-98-0 | [3][6][9] |

| Appearance | Brown Liquid | [3][10] |

| Synonyms | MEOHP, 5-Oxo-MEHP, mono(2-ethyl-5-oxohexyl) 1,2-benzenedicarboxylate | [4][6][9] |

| Solubility | Slightly soluble in Chloroform, Hexanes, and Methanol (B129727) | [10] |

| Storage Temperature | 2-8°C | [10] |

Metabolism and Biomonitoring

MEOHP is not used in commercial products but is formed in the body after exposure to its parent compound, DEHP. The metabolic pathway from DEHP to MEOHP is a multi-step process that primarily occurs in the liver.

Metabolic Pathway of DEHP to MEOHP

The metabolism of DEHP begins with a hydrolysis reaction, followed by oxidation.

Initially, DEHP is hydrolyzed by lipases and esterases to form Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol.[11] MEHP, the primary metabolite, is then further oxidized by cytochrome P450 enzymes to form hydroxylated intermediates, such as Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP).[9] Subsequent oxidation of MEHHP leads to the formation of MEOHP.[9] These oxidized metabolites, including MEOHP, can then be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[3][9]

MEOHP as a Biomarker of DEHP Exposure

Numerous studies have established MEOHP as a sensitive and reliable biomarker for assessing human exposure to DEHP.[3][4][5] In fact, urinary concentrations of MEOHP and MEHHP are often found to be significantly higher than those of the primary metabolite, MEHP.[3][12] For instance, one study found that the urinary levels of MEHHP and MEOHP were 10-fold higher than MEHP levels in paired human urine and serum samples.[3][13] This suggests that monitoring these secondary, oxidized metabolites provides a more accurate assessment of DEHP exposure.

Urinary Concentrations of MEOHP in the General Population:

| Population | Geometric Mean (µg/g creatinine) | Detection Frequency | Source |

| U.S. Population (CDC Biomonitoring) | 12.7 | 5364 of 5479 people | [6] |

| EWG/Commonweal Study | 39.4 | 73 of 74 people | [6] |

Toxicological Profile

MEOHP, along with MEHP, is considered a biologically active metabolite of DEHP. The primary mechanism of action for these metabolites appears to be through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Interaction with PPARγ Signaling Pathway

Recent research has demonstrated that MEOHP and MEHP, but not the parent compound DEHP, can directly bind to and activate PPARγ, a key regulator of lipid metabolism and glucose homeostasis.[14] This interaction can lead to downstream effects on gene expression and cellular function.

The binding of MEOHP to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ by phthalate metabolites has been linked to disruptions in endocrine function and metabolic processes.[1]

Experimental Protocols

Analytical Method for MEOHP in Urine

The quantification of MEOHP in urine is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[15]

Workflow for Urinary MEOHP Analysis:

Detailed Protocol:

-

Sample Preparation: A known volume of urine (e.g., 1 mL) is spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled MEOHP) to correct for matrix effects and variations in sample processing.

-

Enzymatic Hydrolysis: The sample is treated with β-glucuronidase to deconjugate the glucuronidated metabolites of MEOHP, converting them to their free form for analysis. This is typically carried out at 37°C for a few hours.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. Interfering substances are washed away, and the phthalate metabolites are retained on the cartridge.

-

Elution: MEOHP and other retained compounds are eluted from the SPE cartridge using an organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the HPLC mobile phase.

-

HPLC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system for separation of the analytes. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.[15]

Synthesis of MEOHP

The racemic synthesis of MEOHP can be achieved in a multi-step process.[16] A plausible synthetic route is outlined below.

Synthetic Scheme:

General Protocol:

-

Synthesis of 2-Ethyl-5-oxohexan-1-ol: A suitable starting material, such as 2-ethyl-5-hexenoic acid, can be converted to the key intermediate, 2-ethyl-5-oxohexan-1-ol, through a series of reactions including epoxidation, hydrolysis, and oxidative cleavage.

-

Esterification: The synthesized 2-ethyl-5-oxohexan-1-ol is then reacted with phthalic anhydride in the presence of a catalyst to form MEOHP. The reaction conditions are controlled to favor the formation of the monoester.

-

Purification: The crude product is purified using techniques such as column chromatography to isolate MEOHP with high purity. The final yield for such a multi-step synthesis is typically modest. A reported racemic synthesis of MEOHP was completed in four steps with a yield of 11%.[16]

Conclusion

This compound is a critical metabolite for understanding human exposure to the ubiquitous plasticizer DEHP. Its role as a sensitive biomarker is well-established, and ongoing research continues to elucidate its biological activities, particularly its interaction with the PPARγ signaling pathway. The analytical and synthetic protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development, facilitating further investigation into the health implications of phthalate exposure.

References

- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono-2-ethyl-5-oxohexyl phthalate: Significance and symbolism [wisdomlib.org]

- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. ewg.org [ewg.org]

- 7. This compound | C16H20O5 | CID 119096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mono(2-ethylhexyl) phthalate (MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) but not di(2-ethylhexyl) phthalate (DEHP) bind productively to the peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. "Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) " by Hannah Harris [scholar.umw.edu]

An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent monoester metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP).[1][2] As a significant biomarker of DEHP exposure, understanding the chemical and toxicological properties of MEOHP is crucial for assessing the environmental and health impacts of phthalates. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, toxicological profile, and analytical methodologies related to MEOHP.

Chemical and Physical Properties

MEOHP is a phthalic acid monoester formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 2-ethyl-5-oxohexan-1-ol.[3] It is characterized as a brown, oily liquid and is slightly soluble in chloroform, hexanes, and methanol (B129727).[3] While experimental data for some physical properties are limited, a combination of experimental and predicted values provides a detailed profile of the compound.

Table 1: Chemical and Physical Properties of MEOHP

| Property | Value | Source |

| IUPAC Name | 2-{[(2-ethyl-5-oxohexyl)oxy]carbonyl}benzoic acid | [4] |

| CAS Number | 40321-98-0 | [3] |

| Molecular Formula | C16H20O5 | [3] |

| Molecular Weight | 292.33 g/mol | [5] |

| Appearance | Brown, oily liquid | [3] |

| Boiling Point | 478.7 ± 30.0 °C (Predicted) | [3] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Strongest Acidic) | 3.08 (Predicted) | |

| logP | 2.67 - 3.22 (Predicted) | |

| Water Solubility | logS = -3.5 (Predicted) | |

| Refractive Index | n20/D 1.516-1.520 |

Note: Many of the physical properties are predicted values from computational models and should be considered as estimates.

Metabolic Pathway of DEHP to MEOHP

MEOHP is a secondary metabolite of DEHP. The metabolic conversion begins with the hydrolysis of DEHP to mono(2-ethylhexyl)phthalate (MEHP). MEHP is then further metabolized through oxidation to form MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP). This metabolic pathway is a key process in the detoxification and excretion of DEHP from the body.

Caption: Metabolic pathway of Di(2-ethylhexyl)phthalate (DEHP) to its major metabolites.

Toxicological Profile

Table 2: Toxicological and Safety Information for MEOHP

| Parameter | Information | Source |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2 | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Storage Class Code | 10 - Combustible liquids | |

| Endocrine Disruption | Phthalate (B1215562) metabolites are known endocrine disruptors. | [7][8] |

Note: This information is based on available safety data sheets and general knowledge of phthalate toxicity. Specific in-vivo toxicity studies on MEOHP are limited.

Signaling Pathway: PPARγ Activation

Recent studies have shown that MEOHP, unlike its precursor DEHP, can directly bind to and activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by MEOHP suggests a potential mechanism by which DEHP exposure may lead to metabolic and endocrine-disrupting effects.

Caption: MEOHP-mediated activation of the PPARγ signaling pathway.

Experimental Protocols

Analysis of MEOHP in Urine by LC-MS/MS

The quantitative analysis of MEOHP in biological matrices is essential for biomonitoring studies. The following is a generalized protocol based on established methods for the analysis of phthalate metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1 mL aliquot of urine, add an ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and β-glucuronidase from Helix pomatia.

-

Add an internal standard solution (e.g., ¹³C-labeled MEOHP).

-

Incubate the mixture to deconjugate the glucuronidated MEOHP.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute MEOHP and other phthalate metabolites with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 v/v methanol:water).

3. LC-MS/MS Analysis:

-

Perform chromatographic separation using a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate.

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Monitor for the specific precursor-to-product ion transitions for MEOHP and its internal standard for quantification.

Caption: General experimental workflow for the analysis of MEOHP in urine.

Conclusion

This compound is a critical metabolite for understanding human exposure to DEHP. This guide has provided a detailed overview of its chemical and physical properties, metabolic formation, toxicological considerations, and analytical detection methods. The interaction of MEOHP with the PPARγ signaling pathway highlights a potential molecular mechanism for the endocrine-disrupting effects of DEHP. Further research into the experimental properties and specific toxicological endpoints of MEOHP is warranted to fully elucidate its role in human health. The provided experimental protocols offer a solid foundation for researchers engaged in biomonitoring and toxicological studies of phthalate exposure.

References

- 1. Mono-2-ethyl-5-oxohexyl phthalate: Significance and symbolism [wisdomlib.org]

- 2. Buy this compound | 40321-98-0 [smolecule.com]

- 3. This compound CAS#: 40321-98-0 [chemicalbook.com]

- 4. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]

- 5. This compound | C16H20O5 | CID 119096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Mono-(2-ethyl-5-oxohexyl) Phthalate | Rupa Health [rupahealth.com]

- 9. Mono(2-ethylhexyl) phthalate (MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) but not di(2-ethylhexyl) phthalate (DEHP) bind productively to the peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

MEHHP as a Biomarker of DEHP Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widespread environmental contaminant with known endocrine-disrupting properties. Accurate assessment of human exposure to DEHP is critical for toxicological studies and risk assessment. While the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), has been used as a biomarker, recent evidence strongly supports the use of its oxidative metabolites, particularly mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), as a more sensitive and reliable indicator of DEHP exposure. This guide provides a comprehensive overview of MEHHP as a biomarker, including its metabolic pathway, toxicological significance, quantitative data from human studies, and detailed experimental protocols for its analysis.

The Superiority of MEHHP as a Biomarker

Exposure to DEHP is prevalent in the general population.[1] Traditionally, MEHP has been the primary biomarker for assessing this exposure. However, studies have revealed that the urinary levels of MEHP are often lower than those of other DEHP metabolites, which suggests metabolic differences among phthalates.[1][2]

MEHHP, along with another oxidative metabolite, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), has emerged as a superior biomarker for several reasons:

-

Higher Urinary Concentrations: The urinary levels of MEHHP and MEOHP are approximately 10-fold higher than those of MEHP, providing greater analytical sensitivity.[1][2][3]

-

Reduced Risk of Contamination: MEHHP and MEOHP are not formed by the enzymatic hydrolysis of DEHP that might contaminate samples during collection and storage.[1][2][3] This makes them a more selective measure of endogenous metabolism.

-

Major Metabolic Products: Oxidative metabolites like MEHHP, MEOHP, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), and mono(2-carboxymethylhexyl) phthalate (MCMHP) constitute the majority (87.1% in one study) of all measured DEHP metabolites, making them more representative of the total DEHP body burden.[4]

Metabolic Pathway of DEHP to MEHHP

The metabolism of DEHP is a multi-step process that primarily occurs in the gut and liver.[5]

-

Hydrolysis: DEHP is first hydrolyzed by lipases to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[5][6]

-

Oxidation: MEHP then undergoes further oxidation of its alkyl side chain.[7][8] This oxidative process leads to the formation of several secondary metabolites, including MEHHP (hydroxylation) and MEOHP (oxidation to a ketone).[8][9]

-

Further Oxidation: MEHHP and MEOHP can be further oxidized to metabolites with carboxylated side chains, such as MECPP.[4][5]

-

Glucuronidation: A significant portion of these oxidative metabolites, including MEHHP, are conjugated with glucuronic acid in the liver to form more water-soluble glucuronides, which are then readily excreted in the urine.[1][2][5] The glucuronide-bound conjugates are the predominant form of these metabolites in both urine and serum.[1][2]

Toxicological Significance and Perturbed Signaling Pathways

DEHP and its metabolites, including MEHP and MEHHP, are recognized as endocrine disruptors and have been associated with a range of adverse health effects.[10][11]

-

Obesity and Metabolic Disruption: Studies have shown associations between urinary MEHHP and MEOHP concentrations and increased waist circumference and Body Mass Index (BMI) in males.[10] In newborns, urinary DEHP metabolites were positively associated with an increase in BMI z-scores during the first three months of life.[12]

-

Thyroid Disruption: DEHP and MEHP can interfere with thyroid hormone homeostasis.[10][13] Exposure to DEHP metabolites has been linked to alterations in thyroid-stimulating hormone (TSH) and thyroxine (T4) levels.[13]

-

Reproductive Toxicity: DEHP is a known reproductive toxicant in animal studies.[10] In humans, exposure to DEHP metabolites has been associated with altered anogenital distance in male infants, a marker of endocrine disruption during fetal development.[14]

The toxic effects of DEHP and its metabolites are mediated through the perturbation of several key signaling pathways:

-

NF-κB Signaling: MEHP and DEHP can activate the NF-κB pathway, which is a central regulator of inflammatory responses.[13][15] Activation of this pathway can lead to the downregulation of genes involved in normal physiological processes, such as iodine uptake in the thyroid.[13][15]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, ERK, and JNK) are involved in cellular processes like proliferation, differentiation, and apoptosis. MEHP has been shown to activate the p38 and JNK pathways while inactivating the ERK pathway in Leydig cells, potentially contributing to testicular toxicity.[16]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism. DEHP and MEHP have been shown to inhibit this pathway in cerebellar granule cells, leading to increased apoptosis.[17] Conversely, MEHP has been suggested to activate this pathway in trophoblast cells, potentially affecting inflammation and angiogenesis.[18]

Quantitative Data on MEHHP Levels in Human Populations

The following table summarizes urinary concentrations of MEHHP from various studies, providing a reference for typical exposure levels.

| Population | Matrix | Statistic | MEHHP Concentration | Reference |

| U.S. General Population (NHANES 2013-2014) | Urine | Geometric Mean | 6.49 µg/g creatinine (B1669602) | [19] |

| U.S. Adults (n=127) | Urine | Median (total) | 33.7 ng/mL | [3] |

| German Mothers | Urine | Median | 5.6 ng/mL | [12] |

| German Newborns | Urine | Median | 1.7 ng/mL | [12] |

| Finnish Infants (birth to 14 months) | Urine | Median | 5.01 ng/mL | [12] |

| Korean Newborns (n=73) | Urine | Geometric Mean | 5.83 ng/mL | [12] |

| Korean Mothers (n=116) | Urine | Geometric Mean | 18.23 ng/mL | [12] |

| Women in labor (after IV placement) | Urine | Median | 108.9 µg/L | [20] |

Experimental Protocols for MEHHP Quantification

The quantification of MEHHP in biological matrices, primarily urine, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[21][22][23]

Sample Collection and Storage

-

Matrix: First-morning void or random spot urine samples are typically collected.[23]

-

Collection: Samples should be collected in polypropylene (B1209903) containers to avoid contamination from other plastics.

-

Storage: Samples should be stored at -20°C or lower until analysis to ensure the stability of the analytes.

Sample Preparation

-

Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled MEHHP) is added to a urine aliquot. This is crucial for correcting for matrix effects and variations during sample processing and analysis.[24]

-

Enzymatic Hydrolysis (Deconjugation): Since MEHHP is primarily excreted as a glucuronide conjugate, a deconjugation step is necessary to measure the total MEHHP concentration.[24][25] This is typically achieved by incubating the sample with β-glucuronidase enzyme at 37°C.

-

Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes.[25] A reverse-phase SPE cartridge is commonly used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analytes are eluted with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the HPLC analysis.

Chromatographic Separation (HPLC)

-

Column: A C18 reversed-phase column is typically used for the separation of MEHHP from other urinary components and phthalate metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.[21] Specific precursor-to-product ion transitions for both the native MEHHP and the labeled internal standard are monitored for sensitive and selective quantification.

Quantification and Data Analysis

-

Calibration Curve: A calibration curve is generated using standards of known MEHHP concentrations.

-

Quantification: The concentration of MEHHP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalization: To account for variations in urine dilution, the final MEHHP concentration is often normalized to the urinary creatinine concentration and expressed as µg/g creatinine.[19]

Conclusion

MEHHP is a robust, sensitive, and selective biomarker for assessing human exposure to DEHP. Its high concentration in urine relative to the primary metabolite MEHP and its insensitivity to sample contamination make it an ideal choice for researchers, scientists, and drug development professionals. The use of standardized and validated analytical methods, such as HPLC-MS/MS, is essential for generating accurate and reliable data. Understanding the toxicological implications of DEHP exposure, including the perturbation of key signaling pathways, underscores the importance of utilizing the most appropriate biomarkers in human health studies.

References

- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Maternal exposure to di-2-ethylhexylphthalate and adverse delivery outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of diethylhexyl phthalate with obesity-related markers and body mass change from birth to 3 months of age | Journal of Epidemiology & Community Health [jech.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. Environmental phthalate exposure in relation to reproductive outcomes and other health endpoints in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. What Additional Factors Beyond State-of-the-Art Analytical Methods Are Needed for Optimal Generation and Interpretation of Biomonitoring Data? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate (MEHHP) Test | Take Control With Superpower [superpower.com]

- 24. benchchem.com [benchchem.com]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Effects of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP)

Abstract

This compound (MEOHP) is a prominent secondary, oxidized metabolite of the ubiquitous plasticizer Di(2-ethylhexyl)phthalate (DEHP). Due to the rapid metabolism of DEHP, MEOHP is considered a more reliable and selective biomarker of human exposure than its precursor, mono(2-ethylhexyl)phthalate (MEHP).[1] Epidemiological and toxicological studies have linked exposure to DEHP, and by extension its metabolites like MEOHP, to a range of adverse health outcomes. This document provides a comprehensive technical overview of the metabolism, detection, and biological effects of MEOHP, with a focus on quantitative data, experimental methodologies, and associated molecular pathways.

Metabolism and Detection of MEOHP

DEHP is primarily metabolized in the body through a two-step process. First, it is hydrolyzed by lipases to its primary monoester metabolite, MEHP. Subsequently, MEHP undergoes further oxidation to form secondary metabolites, principally MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP).[2][3] These oxidized metabolites are found in significantly higher concentrations in urine than MEHP, making them robust indicators of DEHP exposure.[1][4]

Caption: Metabolic pathway of DEHP to its primary (MEHP) and secondary (MEOHP, MEHHP) metabolites.

Analytical Detection

The quantification of MEOHP in biological matrices, primarily urine and serum, is crucial for exposure assessment. The standard methodology involves enzymatic deconjugation followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Quantification of MEOHP in Urine by LC-MS/MS

-

Sample Preparation : A urine sample (e.g., 200 µL) is buffered, and an internal standard (e.g., ¹³C₄-labeled MEOHP) is added.[4]

-

Enzymatic Hydrolysis : β-glucuronidase is added to the sample to deconjugate the glucuronidated MEOHP metabolites, converting them to their free form. The sample is then incubated.

-

Solid-Phase Extraction (SPE) : The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes. The analytes are then eluted with an appropriate solvent.

-

Evaporation and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of mobile phase.

-

LC-MS/MS Analysis : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[5]

-

Chromatography : A reversed-phase C18 column is typically used to separate MEOHP from other metabolites.

-

Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the analyte.[4]

-

Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

-

Caption: General experimental workflow for the detection of MEOHP in human urine samples.

Table 1: Quantitative Data for MEOHP Analytical Methods

| Method | Matrix | Limit of Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|

| HPLC-APCI-MS/MS | Urine | ~2.0 ng/mL | 4.0-24% (within-assay) | [4] |

| Column-Switching LC-MS/MS | Serum | 0.08-0.67 ng/mL | < 75% | [5] |

| Column-Switching LC-MS/MS | Urine | 0.15-1.05 ng/mL | > 87% |[5] |

Biological Effects and Human Health Associations

MEOHP is often studied in the context of exposure to its parent compound, DEHP. Epidemiological studies typically measure urinary MEOHP as a proxy for DEHP exposure and correlate these levels with various health outcomes.

Endocrine Disruption and Reproductive Health

Exposure to DEHP metabolites, including MEOHP, has been consistently associated with disruptions in the endocrine system and adverse reproductive outcomes.

-

Male Reproductive Health : Semen levels of MEOHP have been associated with decreased sperm concentration.[6] Phthalates with known anti-androgenic properties include MEOHP.[7]

-

Female Reproductive Health : Studies have linked higher urinary MEOHP levels with an increased risk of endometriosis.[8] Additionally, elevated MEOHP has been associated with an earlier age of menopause.[8]

-

Pregnancy and Development : In pregnant women, higher urinary MEOHP concentrations have been associated with altered maternal thyroid hormone levels (specifically, associations with T4 and TSH).[9] Some studies have also linked elevated MEOHP levels to a higher risk of embryonic loss.[9] Conversely, other research has suggested an association between MEOHP and increased gestational age.[2]

Table 2: Summary of Epidemiological Associations with MEOHP

| Health Outcome | Population | Finding | Association Type | Reference |

|---|---|---|---|---|

| Sperm Concentration | Men visiting infertility clinic | Semen MEOHP associated with decreased sperm concentration | Negative | [6] |

| Endometriosis | Women | Urinary MEOHP associated with increased risk | Positive | [8] |

| Age at Menopause | Women | Urinary MEOHP associated with earlier menopause | Negative | [8] |

| Gestational Age | Pregnant Women | Urinary MEOHP associated with increased gestational age | Positive | [2] |

| Pregnancy Loss | Pregnant Women | Urinary MEOHP associated with higher odds of embryonic loss | Positive | [9] |

| Maternal Thyroid Hormones | Pregnant Women | Urinary MEOHP associated with changes in T4 and TSH | Correlation |[9] |

Caption: Associations between MEOHP exposure and various human health outcomes.

Mechanisms of Action

The precise molecular mechanisms of MEOHP are not as extensively studied as those of its precursor, MEHP. However, MEOHP is known to contribute to the overall toxicity of DEHP. The biological activities are often attributed to MEHP and its oxidized metabolites as a group. Key mechanistic themes include oxidative stress and the activation of various signaling pathways.

MEHP has been shown to induce oxidative stress by disrupting antioxidant enzyme activities and increasing reactive oxygen species (ROS).[10][11] This oxidative stress can, in turn, activate downstream signaling pathways that mediate inflammation, apoptosis, and cellular dysfunction. Given that MEOHP is a major metabolite, it is plausible that it contributes to these effects. Pathways activated by MEHP, and potentially influenced by MEOHP, include the p38 MAPK, PI3K/Akt, and NF-κB signaling cascades.[10][12][13]

Caption: Potential signaling pathways affected by DEHP metabolites, including MEHP and MEOHP.

Conclusion and Future Directions

This compound is a critical biomarker for assessing human exposure to DEHP. A growing body of evidence from epidemiological studies associates MEOHP with adverse effects on reproductive health and the endocrine system. While the parent compound DEHP and the primary metabolite MEHP have been the focus of most mechanistic studies, MEOHP's prevalence and stability suggest it is a key player in the toxicological profile of DEHP.

Future research should aim to:

-

Elucidate the specific molecular mechanisms and signaling pathways directly targeted by MEOHP, independent of MEHP.

-

Conduct in-depth toxicological studies on MEOHP alone to understand its dose-response relationship with various cellular endpoints.

-

Investigate the potential synergistic or antagonistic effects of MEOHP in combination with other phthalate (B1215562) metabolites to better reflect real-world exposure scenarios.

A deeper understanding of MEOHP's biological activities is essential for refining risk assessments and informing regulatory policies concerning DEHP and related phthalates.

References

- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalates Disrupt Female Reproductive Health: A Call for Enhanced Investigation into Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endocrine Disruption of Prenatal Phthalate Exposure in Mother and Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress and Phthalate-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mono-2-ethylhexylphthalate (MEHP) induces TNF-α release and macrophage differentiation through different signalling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Sources of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) Exposure: A Technical Guide

Abstract

Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a major secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). As DEHP is not covalently bound to polymer matrices, it readily leaches into the environment, leading to widespread human exposure. Consequently, MEHHP is frequently detected in human biomonitoring studies and serves as a key biomarker for DEHP exposure. Understanding the environmental sources of DEHP, and by extension MEHHP, is critical for assessing exposure pathways and developing strategies to mitigate potential health risks. This technical guide provides an in-depth overview of the primary environmental sources of MEHHP exposure, details the analytical methodologies for its detection, and explores the biological signaling pathways implicated in its toxicological effects.

Introduction: From DEHP to MEHHP

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical used extensively to impart flexibility and durability to polyvinyl chloride (PVC) and other plastics. Its presence is pervasive in a vast array of consumer and industrial products.[1] Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized in the body. The initial hydrolysis step converts DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to form several secondary metabolites, including MEHHP, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[2] Urinary levels of these oxidative metabolites, particularly MEHHP and MEOHP, are often found at concentrations 10-fold higher than MEHP, making them more sensitive and reliable biomarkers of recent DEHP exposure.[2]

Primary Environmental Exposure Sources

Human exposure to DEHP, the precursor to MEHHP, is multifaceted and occurs through diet, contact with consumer products, and presence in indoor and outdoor environments.

Dietary Intake

Diet is consistently identified as a major pathway for DEHP exposure.[3][4] Contamination can occur at various stages, including agricultural production, food processing, and packaging. Phthalates, being lipophilic, tend to accumulate in fatty foods.[1] Materials used in food processing and packaging, such as PVC tubing, conveyor belts, gaskets, and plastic wraps, are significant sources of contamination.[1]

Table 1: Concentration of DEHP in Various Food Categories

| Food Category | Median Concentration (µg/kg) | Concentration Range (µg/kg) | Key Findings |

| Fats and Oils | 2,400[5] | 700 - 11,900[5] | Consistently high concentrations reported across multiple studies.[3][6][7] |

| Poultry | 900[5] | 50 - 2,600[5] | More than half of DEHP measurements in some reviews exceeded 300 µg/kg.[3] |

| Dairy (Cream-based) | 960[5] | 59 - 16,800[5] | High DEHP concentrations observed, ranging from 413 to 1300 µg/kg in some studies.[3] |

| Processed Meat | 450[5] | <100 - 4,320[5] | Non-frozen packaged meat showed higher concentrations than frozen.[3] Pork had the highest mean concentration in one study (300,000 ng/g).[8] |

| Fish and Seafood | 1[5] | 0.05 - 32,000[5] | Levels are variable; tuna packaged in plastic showed higher DEHP (650 µg/kg) than canned or glass-packaged.[1] |

| Cereals and Grains | 140[5] | <100 - 1,500[5] | DEHP in bread products can approach or exceed 300 µg/kg.[3] |

| Beverages | 43[5] | 6 - 1,700[5] | Lower concentrations compared to fatty foods. |

| Fruits and Vegetables | 20 - 48[5] | <20 - 2,200[5] | Generally low concentrations reported.[3] |

Data compiled from multiple sources.[1][3][5][8] Note: 1 µg/g = 1,000 µg/kg = 1,000,000 ng/g.

Consumer Products

DEHP is used in a multitude of consumer products, leading to exposure through direct contact, use, and off-gassing into the indoor environment.[9]

Table 2: Consumer Products as Sources of DEHP Exposure

| Product Category | Examples | Exposure Pathway |

| Building Materials | PVC flooring, wall coverings, tablecloths, shower curtains[1] | Inhalation of off-gassed DEHP, ingestion of dust |

| Household Furnishings | Furniture upholstery, carpet backings[1] | Inhalation, dust ingestion |

| Personal Care Products | Cosmetics, perfumes, nail polish, lotions[3][9] | Dermal absorption, inhalation |

| Children's Products | Toys, modeling clay (use now restricted in many regions)[1] | Ingestion (hand-to-mouth), dermal contact |

| Medical Devices | IV tubing and bags, blood bags, catheters[9] | Direct intravenous or internal exposure |

| Food Packaging | Plastic wrap, container lids, plastic containers[1] | Migration into food |

| Clothing & Apparel | Rainwear, shoes, plastic-printed apparel | Dermal contact |

Studies have shown associations between the use of specific products and higher urinary phthalate metabolite levels. For instance, the use of nail polish and makeup has been linked to elevated levels of certain phthalate metabolites.[3]

Indoor and Outdoor Environments

DEHP can migrate from products into the surrounding environment, accumulating in indoor dust and air. Indoor concentrations are typically much higher than outdoor concentrations.[10]

Table 3: Concentration of DEHP in Environmental Media

| Medium | Concentration Range | Notes |

| Indoor Dust | 100s of µg/g (or mg/kg) are common | A major exposure source, especially for children, via ingestion. |

| Indoor Air (PM2.5) | 582.2 - 646.9 ng/m³ (Average)[11][12] | Concentrations can be significantly higher in newly decorated apartments (avg. 2,437 ng/m³).[10] |

| Outdoor Air (PM2.5) | Typically lower than indoor air | One study reported higher outdoor levels (avg. 1101.5 ng/m³).[12] |

| Drinking Water | Generally low; up to 30 µg/L reported in older surveys.[13] | Often below detection limits for metabolites like MEHHP.[5] |

Experimental Protocols for MEHHP Detection

The quantification of MEHHP, primarily in urine, is the standard for assessing DEHP exposure. The most robust and widely used analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often preceded by enzymatic hydrolysis and solid-phase extraction (SPE).

Generalized Workflow for Urinary MEHHP Analysis

The following diagram illustrates the typical workflow for the analysis of MEHHP and other phthalate metabolites in urine.

Detailed Protocol: HPLC-MS/MS Analysis of Urinary MEHHP

This protocol is a synthesized representation of common methodologies.[14][15][16]

-

Sample Collection and Storage :

-

Collect spot urine samples in sterile polypropylene (B1209903) containers.

-

To prevent bacterial degradation, store samples at -20°C or, for long-term storage, at -80°C until analysis.[17]

-

-

Enzymatic Hydrolysis (Deconjugation) :

-

Thaw urine samples to room temperature.

-

Pipette 1.0 mL of urine into a glass tube.

-

Spike the sample with a solution containing isotopically-labeled internal standards (e.g., ¹³C₄-MEHHP) to correct for matrix effects and recovery losses.

-

Add ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5) to the sample.

-

Add β-glucuronidase enzyme (from E. coli K12).[16] A typical concentration is 15-30 units per µL of urine.[13]

-

Incubate the mixture in a water bath at 37°C for 2 to 4 hours to cleave the glucuronide conjugates from the metabolites.[13][14]

-

After incubation, quench the reaction by acidifying the sample (e.g., with formic or acetic acid).

-

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by equilibration with acidified water.[18]

-

Load the hydrolyzed urine sample onto the SPE cartridge. Automated SPE systems can increase throughput and reproducibility.[15]

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Elute the target analytes (MEHHP and other metabolites) from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or ethyl acetate.

-

-

Sample Concentration and Reconstitution :

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 250 µL) of the initial HPLC mobile phase (e.g., 80:20 water:acetonitrile).

-

Vortex the sample and transfer it to an autosampler vial for analysis.

-

-

HPLC-MS/MS Analysis :

-

Chromatography : Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase typically consisting of 0.1% acetic or formic acid in water (Mobile Phase A) and 0.1% acid in an organic solvent like acetonitrile or methanol (Mobile Phase B).[16]

-

Mass Spectrometry : The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode for phthalate metabolites.

-

Detection : Monitor specific precursor-to-product ion transitions for both the native MEHHP and its labeled internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

-

Quantification : Calculate the concentration of MEHHP in the original urine sample by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve.

-

Biological Signaling Pathways Affected by MEHP

MEHP and its parent compound DEHP are recognized as endocrine-disrupting chemicals that can interfere with various cellular processes. Research has implicated them in the modulation of several key signaling pathways, contributing to their observed toxicological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. MEHP/DEHP exposure has been shown to activate the canonical NF-κB pathway.[8] This activation can lead to the downregulation of genes essential for thyroid function and the upregulation of pro-inflammatory genes, linking DEHP exposure to thyroid toxicity and inflammatory conditions.[8]

MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, differentiation, stress response, and apoptosis. The MAPK family includes three main cascades: ERK, JNK, and p38. MEHP has been shown to activate the p38 and JNK pathways while inactivating the ERK pathway in certain cell types.[15] This differential regulation can disrupt normal cellular functions, such as germ cell apoptosis in the testis and macrophage differentiation, contributing to reproductive toxicity and altered immune responses.[8]

Conclusion

Exposure to MEHHP is a direct consequence of the ubiquitous presence of its parent compound, DEHP, in the modern environment. The primary sources of exposure are through the diet, particularly fatty foods contaminated via processing and packaging materials, and through the indoor environment from the leaching of DEHP from a myriad of consumer products. Accurate assessment of this exposure relies on robust analytical methods, with HPLC-MS/MS analysis of urinary metabolites being the gold standard. The toxicological impact of MEHP is linked to its ability to perturb fundamental cellular signaling pathways, such as NF-κB and MAPK, which are central to inflammation, cellular stress, and endocrine function. For researchers and drug development professionals, a thorough understanding of these exposure sources and biological mechanisms is essential for evaluating potential health risks and for the development of safer alternative materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalates and diet: a review of the food monitoring and epidemiology data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Table 5-6, Concentration of DEHP in Food - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ocl-journal.org [ocl-journal.org]

- 7. Global review of phthalates in edible oil: An emerging and nonnegligible exposure source to human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalate Concentrations and Dietary Exposure from Food Purchased in New York State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalate Metabolites in Amniotic Fluid and Maternal Urine Samples [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

- 14. 2.2. Urinary phthalate measurement [bio-protocol.org]

- 15. Protocol: UHPLC-MS/MS for Phytohormone Stress Profiling - Creative Proteomics [creative-proteomics.com]

- 16. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Human Metabolism of Mono(2-ethyl-5-oxohexyl)phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl)phthalate (MEHHP) is a significant secondary metabolite of the ubiquitous plasticizer di(2-ethylhexyl)phthalate (DEHP). Understanding its metabolic fate in humans is critical for assessing exposure, toxicological risk, and developing potential intervention strategies. This technical guide provides an in-depth overview of the core aspects of MEHHP metabolism, including the primary metabolic pathways, key enzymatic players, and quantitative data from human studies. Detailed experimental protocols and visual representations of the metabolic processes are presented to support further research and drug development efforts in this field.

Introduction

Di(2-ethylhexyl)phthalate (DEHP) is one of the most widely used plasticizers, leading to widespread human exposure.[1] Following ingestion, DEHP is rapidly hydrolyzed to its primary metabolite, mono(2-ethylhexyl)phthalate (MEHP).[2][3][4] MEHP is considered to be the more biologically active toxicant.[3] This primary metabolite then undergoes extensive oxidative metabolism, leading to the formation of several secondary metabolites, including this compound (MEHHP).[1][3] MEHHP, along with other oxidized metabolites, serves as a crucial biomarker for assessing human exposure to DEHP.[1][5] This document outlines the metabolic journey of MEHHP in the human body.

Metabolic Pathways of MEHHP Formation and Further Metabolism

The metabolism of DEHP and its downstream metabolites is a multi-step process primarily occurring in the liver and to a lesser extent in the intestine.[2][6]

Step 1: Formation of MEHP from DEHP The initial step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol, a reaction catalyzed by lipases.[2][7]

Step 2: Oxidation of MEHP to MEHHP and MEOHP MEHP undergoes oxidation to form hydroxylated and oxidized metabolites. A key product is mono(2-ethyl-5-hydroxyhexyl)phthalate (MEOHP), which is then further oxidized to MEHHP.[1][3][8] This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes.[2][6]

Step 3: Further Oxidation to Carboxylated Metabolites MEHHP and MEOHP are further metabolized via oxidation of the alkyl chain to form carboxylated products, such as mono(2-ethyl-5-carboxypentyl)phthalate (MECPP) and mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP).[1][6] These more polar metabolites are readily excreted in the urine.[1]

Enzymology of MEHP Oxidation: In vitro studies using human liver microsomes have identified specific CYP isoforms responsible for the oxidation of MEHP. Human CYP2C9 and CYP2C19 are the major enzymes involved in the formation of MEOHP and MEHHP.[6] Additionally, CYP3A4 has been shown to be the primary enzyme for the production of phthalic acid (PA) through heteroatom dealkylation of MEHP.[6] Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) also play a role in MEHP oxidation.[2][9]

Conjugation: A significant portion of MEHHP and other metabolites are conjugated with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate their excretion.[2][8][10] The glucuronide-bound conjugates are the predominant form found in both urine and serum.[11]

Below is a diagram illustrating the metabolic pathway from DEHP to its major urinary metabolites.

Quantitative Data on MEHHP and Related Metabolites in Humans

Numerous studies have quantified the levels of MEHHP and other DEHP metabolites in human biological matrices, primarily urine and serum. These data are essential for assessing exposure levels in the general population and in specific exposure scenarios.

Urinary Excretion Following a Single Oral Dose

A study involving a single oral dose of deuterium-labeled DEHP (48.1 mg) to a male volunteer provided detailed information on the excretion kinetics of its metabolites.[12]

| Metabolite | Percentage of Dose Excreted in Urine (44h) | Peak Urinary Concentration Time | Elimination Half-life (Phase 1) | Elimination Half-life (Phase 2) |

| MEHP | 7.3% | 2 hours | ~2 hours | 5 hours |

| MEOHP | 24.7% | 4 hours | ~2 hours | 10 hours |

| MEHHP | 14.9% | 4 hours | ~2 hours | 10 hours |

Data sourced from Koch et al. (2003).[12]

Concentrations in the General Population (Urine and Serum)

Biomonitoring studies have established reference ranges for MEHHP and other metabolites in the general population.

| Metabolite | Matrix | Geometric Mean Concentration (ng/mL) | Detection Frequency |

| MEHP | Urine | - | 74% - 83% |

| MEOHP | Urine | - | >95% |

| MEHHP | Urine | - | >95% |

| MEHHP | Pooled Urine | 17.0 | - |

| MEOHP | Pooled Urine | 16.6 | - |

| MEHP | Pooled Serum | 3.9 | - |

| MEHHP | Pooled Serum | 0.3 | - |

| MEOHP | Pooled Serum | 0.4 | - |

Detection frequencies are from various studies.[3][13] Pooled sample concentrations from Kim et al. (2011).[14] It's noteworthy that urinary levels of MEOHP and MEHHP are often 10-fold higher than those of MEHP.[11][15]

Experimental Protocols

The quantification of MEHHP and other phthalate (B1215562) metabolites in biological samples typically involves sophisticated analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for MEHP metabolism.

Methodology:

-

Incubation: Human liver microsomes (HLM) or recombinant human cytochrome P450 enzymes are incubated with MEHP in the presence of an NADPH-generating system.[6]

-

Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.[16]

-

Sample Preparation: Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites (MEOHP, MEHHP, MECPP, etc.) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Quantification in Human Urine and Serum

Objective: To measure the concentrations of MEHHP and other metabolites for exposure assessment.

Methodology:

-

Enzymatic Deconjugation: Urine or serum samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugates and measure the total (free + conjugated) metabolite concentration.[17][18][19]

-

Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to clean up the sample and concentrate the analytes.[17][18]

-

Isotope Dilution: Known amounts of stable isotope-labeled internal standards (e.g., ¹³C₄-MEHP) are added to the samples before processing to correct for analytical variability and matrix effects.[16][18]

-

LC-MS/MS Analysis: The extracted samples are analyzed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[18][19] The analytes are separated on a C18 column and detected using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode.[18]

Below is a generalized workflow for the analysis of phthalate metabolites in biological samples.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic steps, primarily driven by cytochrome P450 enzymes. MEHHP, along with other oxidized metabolites, represents a major portion of the excreted metabolites of DEHP, making them reliable biomarkers of exposure. The quantitative data and experimental protocols summarized in this guide provide a foundational resource for researchers and professionals in toxicology and drug development. Further research into the inter-individual variability in MEHHP metabolism and its potential toxicological implications is warranted to better understand the health risks associated with DEHP exposure.

References

- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Phthalate Link?: DEHP Metabolites and Altered Thyroid Hormone Levels in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Toxicokinetics of Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a prominent secondary, oxidized metabolite of Di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer.[1][2][3] Due to the ubiquitous nature of DEHP in consumer products, human exposure is widespread.[1] Understanding the toxicokinetics of MEOHP is crucial for assessing human exposure to DEHP and for elucidating the potential health risks associated with this common environmental contaminant. MEOHP, along with other oxidized metabolites, is considered a more sensitive biomarker of DEHP exposure than its primary metabolite, Mono(2-ethylhexyl)phthalate (MEHP).[4][5] This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of MEOHP, including its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data and detailed experimental methodologies.

Absorption

MEOHP is not directly ingested but is formed in the body following the absorption and metabolism of its parent compound, DEHP. DEHP is readily absorbed from the gastrointestinal tract, with studies in humans suggesting that at least 70% of an oral dose is systemically absorbed.[6][7] Following absorption, DEHP is rapidly hydrolyzed by lipases in the gut and other tissues to form MEHP.[6] This initial hydrolysis is considered the rate-limiting step in the absorption of MEHP.[6] Once MEHP is formed and absorbed, it undergoes further metabolism to produce MEOHP and other oxidized metabolites.[8]

Distribution

Following its formation, MEOHP is distributed throughout the body. Animal studies provide the most direct evidence for the tissue distribution of DEHP metabolites. In rats administered DEHP, the highest concentrations of its metabolites are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion.[9][10] Studies using fluorescently-labeled MEHP in mice have shown that it concentrates in the liver, kidney, and testis.[10] While specific quantitative data on MEOHP distribution in various human tissues is limited, its presence in both urine and serum confirms its systemic distribution.[11][12] Notably, urinary concentrations of MEOHP are found to be significantly higher, often by more than ten-fold, than those of MEHP, and also higher than its serum levels.[11][12][13]

Metabolism

The metabolic pathway leading to the formation of MEOHP is a multi-step process that begins with the metabolism of DEHP.

-

Hydrolysis of DEHP to MEHP: DEHP is first hydrolyzed to its primary metabolite, MEHP.[8]

-

Oxidation of MEHP: MEHP then serves as the substrate for further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][14] This oxidation can occur at several positions on the 2-ethylhexyl side chain. The formation of MEOHP involves the oxidation of the hydroxyl group in its precursor, mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP), to a ketone.[8]

-

Further Metabolism: MEOHP can be further metabolized to other compounds, such as mono(2-ethyl-5-carboxypentyl)phthalate (MECPP), before eventual excretion.[8]

A significant portion of MEOHP and other DEHP metabolites are conjugated with glucuronic acid in the liver, a process facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates that are more readily excreted.[11][12][15] In both urine and serum, the glucuronide-bound conjugates of oxidative metabolites like MEOHP are the predominant form.[11][12][13]

Excretion

MEOHP and other DEHP metabolites are primarily excreted in the urine.[6] In a human study where male volunteers ingested a single oral dose of deuterium-labeled MEHP (D4-MEHP), over 90% of the metabolites were excreted in the urine within the first 22 hours.[16] The average total excreted amount of D4-MEHP and its four secondary metabolites was 62% of the administered dose.[16] The mean elimination half-life of D4-MEHP was estimated to be 3.5 ± 1.4 hours.[16]

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data on MEOHP and related metabolites from human and animal studies.

Table 1: Human Urinary Excretion of DEHP Metabolites

| Metabolite | Geometric Mean Concentration (µg/g creatinine) | Reference |

| MEOHP | 12.7 | [1] |

Data from the CDC's National Health and Nutrition Examination Survey (NHANES).

Table 2: Elimination Half-Life of MEHP in Humans

| Compound | Dose | Elimination Half-Life (hours) | Reference |

| D4-MEHP | 50 µg/kg bw | 3.5 ± 1.4 | [16] |

Following a single oral dose in male volunteers.

Table 3: Distribution of MEHP in Rat Tissues

| Tissue | Concentration (µg/g or µg/mL) - 1% DEHP Diet | Concentration (µg/g or µg/mL) - 2% DEHP Diet | Reference |

| Plasma | 16.7 - 40.8 | 58.5 - 147.4 | [9] |

| Testis | 0.9 - 3.2 | 10.5 - 30.0 | [9] |

| Liver | 21.5 - 43.6 | 44.2 - 97.1 | [9] |

| Kidney | 6.8 - 9.6 | 18.6 - 56.7 | [9] |

Following a 2-week dietary administration in male Sprague-Dawley rats.

Experimental Protocols

The quantification of MEOHP in biological matrices is typically performed using advanced analytical techniques. Below is a generalized protocol for the analysis of MEOHP in human urine.

Objective: To quantify the concentration of MEOHP in human urine samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[17][18][19]

Protocol Outline:

-

Sample Collection and Storage:

-

Sample Preparation:

-

Enzymatic Deconjugation: To measure total MEOHP (free and glucuronidated), treat urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates.[17][18]

-

Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., ¹³C-MEOHP) to each sample to correct for matrix effects and variations in instrument response.[18]

-

-

Analyte Extraction:

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate MEOHP from other metabolites.[19]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode for sensitive and selective detection of MEOHP and its internal standard.[17][18] Monitor specific precursor-to-product ion transitions for quantification.

-

-

Quality Control:

-

Include calibration standards, quality control materials at different concentrations, and method blanks in each analytical run to ensure the accuracy and precision of the results.[17]

-

Conclusion

The toxicokinetics of MEOHP are intrinsically linked to its parent compound, DEHP. Following absorption and hydrolysis of DEHP to MEHP, MEOHP is formed through oxidative metabolism. It is systemically distributed and primarily excreted in the urine as glucuronide conjugates. Due to its higher urinary concentrations compared to MEHP, MEOHP serves as a more sensitive and reliable biomarker for assessing human exposure to DEHP. The standardized analytical methods, such as HPLC-MS/MS, are essential for accurate biomonitoring and for advancing our understanding of the potential health implications of DEHP exposure. Further research is warranted to fully characterize the distribution of MEOHP in human tissues and to elucidate its specific toxicological profile.

References

- 1. ewg.org [ewg.org]

- 2. Human Metabolome Database: Showing metabocard for Mono-(2-ethyl-5-oxohexyl) phthalate (HMDB0094645) [hmdb.ca]

- 3. Exposome-Explorer - Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (Compound) [exposome-explorer.iarc.fr]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicokinetics of mono-(2-ethylhexyl) phthalate with low-dose exposure applying fluorescence tracing technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phthalate metabolite measurements [bio-protocol.org]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Health Risks Associated with MEHHP Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (B1215562) (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous due to its presence in a vast array of consumer and medical products, leading to constant internal exposure to its metabolites, including MEHHP. A growing body of scientific evidence has implicated MEHHP in a range of adverse health outcomes, acting as an endocrine disruptor and inducing toxicity in various organ systems. This technical guide provides a comprehensive overview of the health risks associated with MEHHP levels, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological impact of MEHHP and developing potential therapeutic or preventative strategies.

Data Presentation: Quantitative Health Effects of MEHHP

The following tables summarize quantitative data from various studies on the health risks associated with MEHHP exposure.

Table 1: MEHHP Levels in Human Biological Samples and Associated Health Risks

| Biological Matrix | Population | MEHHP Concentration | Associated Health Risk | Reference |